Quercetin

Descripción general

Descripción

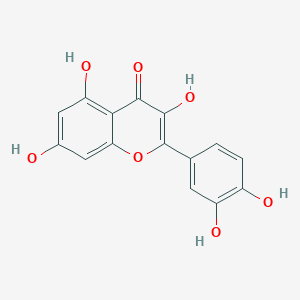

Quercetin is a naturally occurring flavonoid found in various fruits, vegetables, and grains. It is known for its vibrant yellow color and is chemically classified as a polyphenol. This compound has been a part of the human diet for centuries and is renowned for its numerous health benefits, including antioxidant, anti-inflammatory, antiviral, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quercetin can be synthesized through several methods, including the oxidative degradation of rutin, a glycoside form of this compound. The process involves hydrolysis of rutin to this compound-3-rhamnoside, followed by further hydrolysis to yield this compound . Another method involves the cyclization of 2-hydroxyacetophenone derivatives under alkaline conditions .

Industrial Production Methods: Industrially, this compound is often extracted from plant sources such as onions, apples, and berries. The extraction process typically involves solvent extraction, where solvents like ethanol or methanol are used to isolate this compound from plant materials . Supercritical fluid extraction and solid-phase extraction are also employed to enhance the yield and purity of this compound .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, forming this compound quinones which can react with glutathione.

Reduction: this compound can be reduced to its dihydro form under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or molecular oxygen in the presence of metal catalysts.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: this compound quinones.

Reduction: Dihydrothis compound.

Substitution: Alkylated or acylated this compound derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Quercetin exhibits several pharmacological properties that make it a candidate for various health applications:

- Antioxidant Activity : this compound is recognized for its ability to scavenge free radicals, thus reducing oxidative stress and preventing cellular damage. This is particularly significant in the context of chronic diseases such as cancer and cardiovascular disorders .

- Anti-inflammatory Effects : It modulates inflammatory pathways, which can be beneficial in conditions like arthritis and asthma. This compound has been shown to inhibit pro-inflammatory cytokines and enzymes .

- Antimicrobial Properties : this compound demonstrates antibacterial and antiviral effects. It has been studied for its efficacy against pathogens like Mycobacterium tuberculosis and viruses such as SARS-CoV-2 .

- Cardiovascular Benefits : Research indicates that this compound can improve endothelial function, reduce blood pressure, and lower cholesterol levels, thereby contributing to cardiovascular health .

Cancer Treatment

This compound's role in cancer therapy has been extensively studied. It has shown potential in:

- Inhibiting Tumor Growth : this compound can induce apoptosis in cancer cells across various types, including breast, prostate, and colon cancers .

- Enhancing Chemotherapy Efficacy : Studies suggest that this compound may enhance the effectiveness of certain chemotherapeutic agents while reducing their side effects .

Respiratory Diseases

In the context of respiratory diseases:

- COVID-19 : Recent studies have indicated that this compound may help in the treatment of COVID-19 by reducing viral load and improving recovery rates among patients when used as a complementary treatment alongside standard care .

Cardiovascular Health

This compound's cardiovascular benefits include:

- Reduction of Atherosclerosis Risk : It has been shown to lower cholesterol levels and improve lipid profiles, thus potentially reducing the risk of atherosclerosis .

Case Studies and Clinical Trials

A review of recent clinical trials highlights this compound's efficacy in various applications:

Limitations and Future Directions

Despite its promising applications, this compound faces challenges such as:

- Poor Bioavailability : Its low solubility limits its clinical application. Innovative drug delivery systems like nanoparticles are being explored to enhance its bioavailability .

- Need for Further Research : More extensive clinical trials are necessary to fully understand the therapeutic potential and safety profile of this compound in various diseases.

Mecanismo De Acción

Quercetin exerts its effects through multiple mechanisms:

Antioxidant Activity: this compound scavenges free radicals and upregulates endogenous antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and enzymes.

Anticancer Activity: this compound induces apoptosis and inhibits proliferation in cancer cells by modulating various signaling pathways.

Molecular Targets: this compound targets include quinone reductase 2, phosphatidylinositol 4,5-bisphosphate 3-kinase, and ATP synthase.

Comparación Con Compuestos Similares

Quercetin is often compared with other flavonoids such as kaempferol, myricetin, and rutin:

Kaempferol: Similar antioxidant and anti-inflammatory properties but differs in the number and position of hydroxyl groups.

Myricetin: Has additional hydroxyl groups, which may enhance its antioxidant capacity.

Rutin: A glycoside form of this compound with improved water solubility but similar biological activities.

This compound stands out due to its potent bioactivity and versatility in various applications, making it a valuable compound in both research and industry.

Actividad Biológica

Quercetin is a flavonoid widely recognized for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and anticancer properties. This article delves into the mechanisms behind these activities, supported by recent research findings and case studies.

1. Antioxidant Activity

This compound exhibits significant antioxidant effects, primarily through its ability to scavenge free radicals and enhance the body's endogenous antioxidant defenses.

- Mechanisms of Action :

- This compound donates hydrogen to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage to cells. This action is crucial in protecting against diseases associated with oxidative stress, such as cancer and cardiovascular diseases .

- It has been shown to increase the levels of glutathione (GSH), a vital antioxidant in the body. Studies indicate that this compound treatment can elevate GSH levels in various tissues, enhancing cellular defense mechanisms against oxidative stress .

Table 1: Summary of this compound's Antioxidant Mechanisms

| Mechanism | Description |

|---|---|

| Hydrogen Donor | Donates hydrogen to ROS, neutralizing them |

| GSH Regulation | Increases GSH levels, enhancing cellular antioxidant capacity |

| Enzyme Modulation | Modulates antioxidant enzymes to reduce oxidative stress |

2. Anti-inflammatory Activity

This compound is known for its anti-inflammatory properties, which are mediated through several pathways:

- Cytokine Modulation : this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. It inhibits the activation of NF-κB, a key transcription factor involved in inflammatory responses .

- NLRP3 Inflammasome Inhibition : Research indicates that this compound suppresses the NLRP3 inflammasome pathway, leading to decreased inflammation in various models of disease .

Case Study: this compound in Chronic Inflammation

In a clinical study involving patients with chronic obstructive pulmonary disease (COPD), this compound supplementation resulted in significant reductions in inflammatory markers and improved lung function .

3. Antibacterial and Antifungal Properties

This compound demonstrates broad-spectrum antibacterial and antifungal activities:

- Mechanisms :

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Activity |

|---|---|

| Escherichia coli | Inhibition of growth |

| Staphylococcus aureus | Disruption of biofilm formation |

| Candida albicans | Antifungal activity |

4. Anticancer Activity

This compound's anticancer properties are well-documented:

- Mechanisms :

Case Study: this compound in Prostate Cancer

In vitro studies have shown that this compound can significantly reduce the viability of prostate cancer cells while promoting apoptosis through the upregulation of Bcl-2 and downregulation of Bax .

5. Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent:

- Mechanisms :

Table 3: Viruses Affected by this compound

| Virus | Effect |

|---|---|

| Influenza | Inhibition of viral replication |

| SARS-CoV-2 | Modulation of immune response |

| Zika Virus | Cytotoxic effects on infected cells |

6. Bioavailability Challenges

Despite its beneficial effects, this compound's bioavailability is relatively low due to poor solubility and rapid metabolism:

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRQPMVGJOQVTL-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310649 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-83-6, 117-39-5 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7431-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin 3-O-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.